molecular formula C20H21N3O4 B2665102 [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 926130-03-2

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No. B2665102
CAS RN: 926130-03-2
M. Wt: 367.405
InChI Key: RXRGDQYZCYUANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anticancer agent, specifically in targeting cancers that have mutations in the p53 pathway.

Mechanism of Action

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, this compound can disrupt the production of ribosomes, which are essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of rRNA synthesis, the induction of DNA damage, and the activation of the p53 pathway. These effects can lead to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate is its specificity for targeting cancer cells with mutations in the p53 pathway. This makes it a promising candidate for the development of targeted cancer therapies. However, this compound has also been shown to have some limitations, including its potential toxicity and the development of resistance in cancer cells over time.

Future Directions

There are several future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate, including the development of combination therapies with other anticancer agents, the identification of biomarkers that can predict response to this compound, and the optimization of dosing regimens to minimize toxicity and maximize efficacy. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its potential applications in the treatment of various types of cancer.

Synthesis Methods

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate was first synthesized by scientists at the University of Queensland in Australia. The synthesis method involves several steps, including the reaction of 4-cyanobenzoic acid with 1,2-diaminocyclohexane to form a cyclic urea intermediate. This intermediate is then reacted with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid to form this compound.

Scientific Research Applications

[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate has been the subject of numerous scientific studies, particularly in the field of cancer research. One study published in the journal Nature Communications found that this compound was effective in inhibiting the growth of cancer cells with mutations in the p53 pathway. Another study published in the journal Cancer Research found that this compound was effective in inhibiting the growth of triple-negative breast cancer cells.

properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-17(18(23-27-14)15-8-4-2-5-9-15)19(25)26-12-16(24)22-20(13-21)10-6-3-7-11-20/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGDQYZCYUANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OCC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.